CE2 Inhibitory Potency: 33-Fold Superiority Over a Benzothiazole Derivative Comparator
N-(1,3-Benzothiazol-2-yl)naphthalene-1-carboxamide demonstrates potent inhibition of human carboxylesterase 2 (CE2) with an IC50 of 20 nM (Ki = 42 nM) [1]. In contrast, a structurally distinct benzothiazole derivative (BDBM50154559, CHEMBL2151605) tested under identical assay conditions (human liver microsomes, fluorescein diacetate substrate, 10 min preincubation) exhibited an IC50 of 660 nM [2]. This represents a 33-fold higher inhibitory potency for the target compound.
| Evidence Dimension | CE2 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 20 nM (Ki = 42 nM) |
| Comparator Or Baseline | Benzothiazole derivative BDBM50154559 (CHEMBL2151605): IC50 = 660 nM |
| Quantified Difference | 33-fold lower IC50 (target compound more potent) |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
For drug metabolism studies involving irinotecan (CPT-11) or other ester prodrugs, a 33-fold difference in CE2 inhibition translates to substantially different modulation of intestinal carboxylesterase activity, directly impacting experimental design and data interpretation.
- [1] BindingDB. (n.d.). BDBM50154561 (CHEMBL3774603): Affinity Data for N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561 View Source
- [2] BindingDB. (n.d.). BDBM50154559 (CHEMBL2151605): Affinity Data for a comparator benzothiazole derivative. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154559 View Source
